molecular formula C13H26O3 B14524510 Methyl 3-hydroxy-10-methylundecanoate CAS No. 62675-83-6

Methyl 3-hydroxy-10-methylundecanoate

Cat. No.: B14524510
CAS No.: 62675-83-6
M. Wt: 230.34 g/mol
InChI Key: OFNZBCNNRQHOLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-hydroxy-10-methylundecanoate (CAS No. 73292-31-6) is a branched-chain fatty acid methyl ester (FAME) characterized by a 12-carbon backbone with a hydroxy group at position 3 and a methyl branch at position 10. Its molecular formula is C₁₃H₂₆O₃ (molecular weight: 230.35 g/mol) . The compound’s structure imparts unique physicochemical properties, such as increased polarity due to the hydroxyl group, which distinguishes it from non-hydroxylated or unbranched analogs.

Properties

IUPAC Name

methyl 3-hydroxy-10-methylundecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O3/c1-11(2)8-6-4-5-7-9-12(14)10-13(15)16-3/h11-12,14H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNZBCNNRQHOLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCC(CC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90568043
Record name Methyl 3-hydroxy-10-methylundecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62675-83-6
Record name Methyl 3-hydroxy-10-methylundecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-10-methylundecanoate typically involves the esterification of 3-hydroxy-10-methylundecanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-10-methylundecanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group, forming a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

Methyl 3-hydroxy-10-methylundecanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-10-methylundecanoate involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares Methyl 3-hydroxy-10-methylundecanoate with key analogs:

Compound Name Molecular Formula Functional Groups Chain Length Key Properties/Applications Evidence Source
This compound C₁₃H₂₆O₃ Hydroxy, methyl ester 12-carbon High polarity; potential surfactant applications
Methyl 10-methylundecanoate C₁₃H₂₆O₂ Methyl ester 12-carbon Lower polarity; research applications
Methyl 3-hydroxytetradecanoate C₁₅H₃₀O₃ Hydroxy, methyl ester 14-carbon Longer chain; altered solubility
Methyl 3-hydroxyundecanoate C₁₂H₂₄O₃ Hydroxy, methyl ester 11-carbon Shorter chain; similar bioactivity
Methyl 10-chloro-10-oxodecanoate C₁₁H₁₉ClO₃ Chloro, oxo, methyl ester 10-carbon Reactive for acylations
Key Observations:
  • Chain Length and Branching: The 12-carbon chain of this compound contrasts with shorter (e.g., Methyl 3-hydroxyundecanoate, 11-carbon) or longer (e.g., Methyl 3-hydroxytetradecanoate, 14-carbon) analogs. Longer chains increase hydrophobicity, while branching reduces crystallinity .
  • Functional Groups: The hydroxyl group enhances polarity and hydrogen-bonding capacity compared to non-hydroxylated esters like Methyl 10-methylundecanoate. Chlorinated analogs (e.g., Methyl 10-chloro-10-oxodecanoate) exhibit higher reactivity in substitution reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.